molecular formula C6H7N3OS B13122039 N-(2-(Methylthio)pyrimidin-5-yl)formamide

N-(2-(Methylthio)pyrimidin-5-yl)formamide

Cat. No.: B13122039
M. Wt: 169.21 g/mol
InChI Key: OBGKRXXLQBKQPL-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)pyrimidin-5-yl)formamide is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylthio)pyrimidin-5-yl)formamide typically involves the reaction of 2-(methylthio)pyrimidine with formamide under specific conditions. One common method includes the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylthio)pyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Methylthio)pyrimidin-5-yl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Methylthio)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Methylthio)pyrimidin-5-yl)formamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyrimidine derivatives .

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

N-(2-methylsulfanylpyrimidin-5-yl)formamide

InChI

InChI=1S/C6H7N3OS/c1-11-6-7-2-5(3-8-6)9-4-10/h2-4H,1H3,(H,9,10)

InChI Key

OBGKRXXLQBKQPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)NC=O

Origin of Product

United States

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